Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
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Overview
Description
Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a heptyloxy group attached to a phenyl ring, and a morpholinyl group attached to the carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 4-(heptyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{4-(Heptyloxy)phenyl isocyanate} + \text{2-(4-Morpholinyl)ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic compounds and oxides.
Reduction: Formation of primary and secondary amines, and alcohols.
Substitution: Formation of substituted carbamates and phenyl derivatives.
Scientific Research Applications
Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the heptyloxy and morpholinyl groups.
Carbamic acid, (4-nitrophenyl)-, ethyl ester: Contains a nitro group instead of a heptyloxy group.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Contains a chloro group instead of a heptyloxy group.
Uniqueness
Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of both the heptyloxy and morpholinyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other carbamate esters.
Properties
CAS No. |
65347-99-1 |
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Molecular Formula |
C20H32N2O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O4/c1-2-3-4-5-6-14-25-19-9-7-18(8-10-19)21-20(23)26-17-13-22-11-15-24-16-12-22/h7-10H,2-6,11-17H2,1H3,(H,21,23) |
InChI Key |
DLNWPYDEQZEBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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